6-Acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione 6-Acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 78759-60-1
VCID: VC0404671
InChI: InChI=1S/C20H13NO3/c1-12(22)14-10-11-17-18-15(14)8-5-9-16(18)19(23)21(20(17)24)13-6-3-2-4-7-13/h2-11H,1H3
SMILES: CC(=O)C1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)C4=CC=CC=C4
Molecular Formula: C20H13NO3
Molecular Weight: 315.3g/mol

6-Acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

CAS No.: 78759-60-1

Main Products

VCID: VC0404671

Molecular Formula: C20H13NO3

Molecular Weight: 315.3g/mol

6-Acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione - 78759-60-1

CAS No. 78759-60-1
Product Name 6-Acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
Molecular Formula C20H13NO3
Molecular Weight 315.3g/mol
IUPAC Name 6-acetyl-2-phenylbenzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C20H13NO3/c1-12(22)14-10-11-17-18-15(14)8-5-9-16(18)19(23)21(20(17)24)13-6-3-2-4-7-13/h2-11H,1H3
Standard InChIKey HPGFDKXGQGPAJM-UHFFFAOYSA-N
SMILES CC(=O)C1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)C4=CC=CC=C4
Canonical SMILES CC(=O)C1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)C4=CC=CC=C4
PubChem Compound 747684
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator